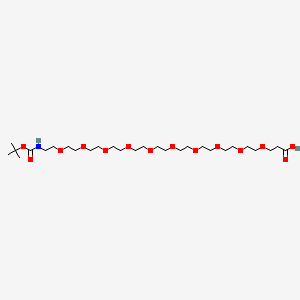

Boc-NH-PEG10-CH2CH2COOH

Beschreibung

Eigenschaften

Molekularformel |

C28H55NO14 |

|---|---|

Molekulargewicht |

629.7 g/mol |

IUPAC-Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H55NO14/c1-28(2,3)43-27(32)29-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-26(30)31/h4-25H2,1-3H3,(H,29,32)(H,30,31) |

InChI-Schlüssel |

POILRVKYUGIPHY-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

t-Boc-N-amido-PEG10-acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG10-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG10-CH2CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a specialized chemical tool integral to modern drug development and bioconjugation. This heterobifunctional molecule features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit polyethylene glycol chain. This defined structure provides a hydrophilic and flexible spacer arm, enabling the precise linkage of molecules and offering significant advantages in the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The PEG component of the linker enhances the solubility and stability of the resulting conjugate, while potentially reducing its immunogenicity.[3][4] The terminal functional groups allow for orthogonal or sequential conjugation strategies. The carboxylic acid can be activated for coupling with amine-containing molecules, while the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[5] This guide provides a comprehensive overview of the technical properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a well-defined molecule with consistent properties, crucial for reproducible synthesis and predictable in-vivo behavior. Below is a summary of its key quantitative data.

| Property | Value | References |

| Chemical Formula | C28H55NO14 | [6] |

| Molecular Weight | ~629.74 g/mol | [6] |

| CAS Number | 2410598-01-3 | [6] |

| Purity | ≥95% | [2] |

| Appearance | Solid, semi-solid, or liquid | |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF). | [7] |

Spectroscopic Characterization

Key Applications and Experimental Protocols

The unique structure of this compound lends itself to a variety of applications in drug development, most notably in the synthesis of PROTACs and other bioconjugates.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] this compound serves as a flexible linker connecting the target protein ligand and the E3 ligase ligand.[3][4]

Experimental Workflow for PROTAC Synthesis:

Caption: A logical workflow for the synthesis and subsequent characterization of a PROTAC utilizing a PEG linker.

Detailed Protocols:

-

Amide Bond Formation (EDC/NHS Coupling): [9]

-

Activation of Carboxylic Acid: Dissolve this compound in an anhydrous solvent such as DMF or DMSO.

-

Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

Coupling to Amine: Add the amine-containing molecule (e.g., E3 ligase ligand or target protein ligand) to the activated linker solution.

-

The reaction is typically performed in a buffer with a pH between 7.2 and 8.5.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the resulting conjugate using appropriate chromatographic techniques.

-

-

Boc Deprotection: [10]

-

Treat the Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically ranging from 20-50% TFA.

-

The reaction is usually complete within 1 hour at room temperature.

-

Remove the TFA and DCM under vacuum.

-

Neutralize the resulting amine salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

-

Final PROTAC Characterization:

-

Structural Verification: Confirm the identity and structure of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR.[11]

-

Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

-

In-vitro Protein Degradation:

-

Cell Culture and Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC.[11]

-

Cell Lysis: Lyse the cells to release their protein content.[11]

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., actin) to quantify the extent of protein degradation.[11]

-

-

Bioconjugation and Surface Modification

The heterobifunctional nature of this compound makes it a versatile tool for conjugating different types of molecules, such as peptides, antibodies, and nanoparticles. The general principles of amide bond formation and Boc deprotection described above are applicable in these contexts.

General Bioconjugation Workflow:

Caption: A diagram illustrating the steps for conjugating two molecules using the heterobifunctional PEG linker.

Conclusion

This compound is a high-value reagent for researchers and professionals in drug development and biotechnology. Its well-defined, monodisperse structure and bifunctional nature provide precise control over the linkage of molecules, a critical aspect in the design of sophisticated therapeutics like PROTACs and ADCs. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile PEG linker in innovative research and development endeavors.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 3. precisepeg.com [precisepeg.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. purepeg.com [purepeg.com]

- 7. agilent.com [agilent.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG10-CH2CH2COOH

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional PEG linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core characteristics, provides established experimental protocols, and illustrates key workflows and mechanisms.

Core Chemical Properties

This compound is a valuable tool in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a Boc-protected amine, a flexible 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This configuration allows for sequential and controlled conjugation to two different molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C28H55NO14 | [5] |

| Molecular Weight | 629.73 g/mol | [6][7] |

| CAS Number | 2410598-01-3 | [5] |

| Appearance | Solid | [8] |

| Purity | ≥95% | [2] |

Solubility and Stability

The solubility and stability of this compound are critical for its effective use in experimental settings.

| Parameter | Details | Source(s) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). The PEG chain generally imparts good aqueous solubility to its conjugates. | [9] |

| Storage (Solid) | Recommended to be stored at -20°C for long-term stability. | [1][10] |

| Storage (In Solvent) | Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [1] |

Key Applications and Mechanism of Action

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][11] The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent coupling to a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

-

Reaction vessel and magnetic stirrer

-

HPLC for purification

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

-

Add EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing molecule (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

-

Add the solution of the amine-containing molecule to the activated linker solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

Purify the resulting Boc-protected conjugate by preparative HPLC.

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the second conjugation step.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in DCM (a common ratio is 1:1 to 1:4 DCM to TFA).

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the solution. The final concentration of TFA is typically 20-50% (v/v).

-

Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.[6]

-

Upon completion, concentrate the solution in vacuo to remove the TFA and DCM.[6]

-

The resulting amine salt can be used directly in the next step or neutralized with a base like DIPEA or saturated sodium bicarbonate solution and extracted if the free amine is required.[6]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a sequential, two-step conjugation process.

Evaluation of PROTAC Efficacy

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. biopharma.co.uk [biopharma.co.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. broadpharm.com [broadpharm.com]

- 10. selleckchem.com [selleckchem.com]

- 11. portlandpress.com [portlandpress.com]

The Definitive Guide to Boc-NH-PEG10-CH2CH2COOH in PROTACs: A Technical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to selectively eradicate disease-implicated proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide delves into the mechanism of action of a specific and widely utilized linker component, Boc-NH-PEG10-CH2CH2COOH, within the intricate framework of PROTAC design and function. We will explore its structural and functional significance, present illustrative quantitative data, provide detailed experimental protocols for the characterization of PROTACs employing such a linker, and visualize the underlying biological and experimental workflows.

The Core Mechanism: Orchestrating Protein Degradation

PROTACs function as molecular matchmakers, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The process is catalytic, with a single PROTAC molecule capable of orchestrating the degradation of multiple target protein molecules.[3]

The linker, far from being a passive spacer, plays a pivotal role in this process. Its length, flexibility, and chemical composition are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4]

The Role of the PEG Moiety

The polyethylene (B3416737) glycol (PEG) component of the this compound linker imparts several advantageous properties to the PROTAC molecule. PEG linkers are hydrophilic, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[5] This improved solubility is crucial for administration and bioavailability.

Furthermore, the flexibility of the PEG chain allows the PROTAC to adopt a conformation that is optimal for the formation of the ternary complex.[6] This conformational adaptability can help to overcome potential steric hindrance between the target protein and the E3 ligase. Studies have shown that the length of the PEG linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.[]

The Boc Protecting Group and Carboxylic Acid Terminus

The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in organic synthesis. In the context of this compound, it protects the terminal amine during the synthesis of the PROTAC molecule. This allows for the controlled and sequential attachment of the linker to the other components of the PROTAC (the target protein ligand and the E3 ligase ligand).[8] The carboxylic acid (COOH) terminus provides a reactive handle for conjugation to an amine group on either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.[8]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation that can be achieved.

-

IC50: The concentration of the PROTAC that inhibits a biological process (e.g., cell viability) by 50%.

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide illustrative data from studies on PROTACs with varying PEG linker lengths, targeting different proteins. This data highlights the critical importance of linker length in determining PROTAC efficacy.

Table 1: Illustrative Degradation Efficiency of a PI3K/mTOR-Targeting PROTAC with a PEG Linker

| Parameter | p110α | p110γ | mTOR |

| DC50 (nM) | 227.4 | 42.23 | 45.4 |

| Dmax (%) | 71.3 | 88.6 | 74.9 |

This data is for the potent dual-degrader GP262 in MDA-MB-231 cells and is intended for illustrative purposes.[6]

Table 2: Illustrative Anti-proliferative Activity of a BRD4-Targeting PROTAC

| Cell Line | IC50 (nM) |

| MV4-11 | 7.55 |

This data is for a PROTAC FLT-3 Degrader and is intended for illustrative purposes.[9]

Experimental Protocols

The characterization of a PROTAC involves a series of in vitro and cell-based assays to determine its binding affinity, degradation efficiency, and cellular effects.

Synthesis of a PROTAC using this compound Linker

This protocol outlines a general solid-phase synthesis approach.

Materials:

-

Resin-bound E3 ligase ligand (e.g., pomalidomide (B1683931) on aminomethylated polystyrene resin)

-

This compound

-

Target protein ligand with a free amine

-

Coupling reagents (e.g., HATU, DIPEA)

-

Solvents (DMF, DCM)

-

Deprotection reagent (e.g., TFA)

Procedure:

-

Resin Swelling: Swell the resin-bound E3 ligase ligand in DMF.

-

Linker Coupling:

-

Activate the carboxylic acid of this compound with HATU and DIPEA in DMF.

-

Add the activated linker solution to the resin and shake at room temperature.

-

Wash the resin extensively with DMF and DCM.

-

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM to remove the Boc protecting group, exposing the terminal amine of the linker.

-

Target Ligand Coupling:

-

Activate the carboxylic acid of the target protein ligand with HATU and DIPEA in DMF.

-

Add the activated ligand solution to the resin and shake at room temperature.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Purification: Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., TFA/water/TIPS). Purify the crude product by preparative HPLC.

Western Blot Analysis of Protein Degradation

This is the gold-standard assay for quantifying the degradation of the target protein.[10][11]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of the PROTAC on cell proliferation and cytotoxicity.[1][12]

Materials:

-

Cultured cells

-

PROTAC stock solution

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Assay:

-

For MTT: Add MTT reagent and incubate. Then, add a solubilizing agent and read the absorbance.

-

For CellTiter-Glo®: Add CellTiter-Glo® reagent and read the luminescence.

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Ternary Complex Formation Assays (e.g., NanoBRET™)

These assays directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[13][14]

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase component

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® ligand

-

PROTAC stock solution

Procedure:

-

Transfection: Co-transfect cells with the NanoLuc® and HaloTag® fusion constructs.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Labeling: Add the HaloTag® ligand to the cells.

-

PROTAC Treatment: Add the PROTAC at various concentrations.

-

Substrate Addition and Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

-

Analysis: An increase in the BRET signal indicates the formation of the ternary complex.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Caption: PROTAC intervention in the PI3K/AKT/mTOR pathway.

Conclusion

The this compound linker is a valuable and versatile component in the design of potent and effective PROTACs. Its PEG component enhances solubility and provides the necessary flexibility for optimal ternary complex formation, while the Boc-protected amine and carboxylic acid terminus facilitate a controlled and efficient synthesis process. The rational design of PROTACs, including the careful selection and optimization of the linker, is paramount to achieving the desired therapeutic outcome. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to harness the power of targeted protein degradation. As the field continues to evolve, a deeper understanding of the intricate interplay between the linker, the target protein, and the E3 ligase will undoubtedly lead to the development of next-generation protein degraders with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. 三重複合体の形成 [promega.jp]

The Architect of Degradation: A Technical Guide to Boc-NH-PEG10-CH2CH2COOH in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies lies the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the crucial formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This in-depth technical guide focuses on the role of Boc-NH-PEG10-CH2CH2COOH, a polyethylene (B3416737) glycol (PEG)-based linker, in the design and function of potent protein degraders. We will delve into its mechanism of action, provide detailed experimental protocols for its incorporation into PROTACs and their subsequent evaluation, present quantitative data on the impact of PEG linkers, and visualize key pathways and workflows.

Introduction: The PROTAC Revolution and the Central Role of the Linker

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs act as molecular matchmakers, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often resulting in a more profound and sustained pharmacological effect compared to traditional inhibitors.

A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[4] The linker is far from a passive spacer; its length, composition, and flexibility are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[5][6]

This compound: A Versatile Linker for PROTAC Design

This compound is a heterobifunctional linker featuring a Boc-protected amine at one end and a carboxylic acid at the other, connected by a 10-unit polyethylene glycol (PEG) chain.[2][7][8] This structure offers several advantages in PROTAC synthesis and function:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance cell permeability and bioavailability.[6][9][10]

-

Optimal Length and Flexibility: The 10-unit PEG chain provides a considerable and flexible spacer, which can be crucial for enabling the POI and E3 ligase to adopt a productive orientation for ternary complex formation and efficient ubiquitination.[5][]

-

Chemical Tractability: The terminal functional groups—a Boc-protected amine and a carboxylic acid—provide versatile handles for straightforward conjugation to E3 ligase and POI ligands through well-established chemical reactions, such as amide bond formation.[12] The Boc protecting group allows for selective deprotection under acidic conditions, enabling sequential and controlled synthesis.[3][13][14]

Mechanism of Action: Orchestrating Protein Degradation

The PROTAC incorporating the this compound linker mediates protein degradation through a series of orchestrated steps within the cell.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | CRBN | PEG | ~12 (3 PEG units) | >5000 | <20 |

| BRD4 | CRBN | PEG | ~18 (5 PEG units) | <500 | >80 |

| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | - |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |

| ERα | VHL | Alkyl | 9 | 140,000 | - |

| ERα | VHL | Alkyl | 16 | 26,000 | - |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved. Data is illustrative and compiled from various sources in the literature.[5] DC50 and Dmax values are cell-line dependent.

This data underscores that there is an optimal linker length for each target-ligase pair, and that both excessively short and long linkers can be detrimental to degradation efficacy.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general synthetic route for constructing a PROTAC via amide bond formation.

Protocol:

-

First Amide Coupling:

-

Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to obtain the amine-functionalized intermediate, which is often used in the next step without further purification.

-

-

Second Amide Coupling:

-

Dissolve the amine-functionalized intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

-

Purification:

-

Perform an aqueous workup and extract the final PROTAC.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC of high purity.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Quantification of Protein Degradation by Western Blot

Western blotting is the gold standard for quantifying the degradation of a target protein.[15][16]

Protocol:

-

Cell Culture and PROTAC Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a valuable and versatile linker in the medicinal chemist's toolbox for the rational design of PROTACs. Its hydrophilic PEG chain enhances solubility and its length and flexibility are critical for facilitating the formation of a productive ternary complex, a key event in targeted protein degradation. The straightforward chemistry associated with its terminal functional groups allows for its efficient incorporation into a wide array of PROTAC molecules. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like this compound will be paramount in developing the next generation of potent and selective protein-degrading therapeutics.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. This compound | CAS#:2410598-01-3 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-NH-PEG10-CH2CH2COOH as a Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG10-CH2CH2COOH. It details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates its application in key biological processes, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile linker molecule characterized by a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule possesses two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This heterobifunctional nature allows for sequential and specific conjugation to two different molecules, making it an invaluable tool in bioconjugation and drug development.[1] The Boc protecting group provides a stable masking of the amine functionality, which can be readily removed under mild acidic conditions to reveal a primary amine for subsequent reactions.[2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound and its common derivatives are summarized in the table below.

| Property | This compound | Boc-NH-PEG10-amine | Boc-NH-PEG10-NHS ester |

| Molecular Formula | C28H55NO14 | C27H56N2O12 | C32H58N2O16 |

| Molecular Weight | 629.73 g/mol | ~600.77 g/mol | 726.81 g/mol |

| CAS Number | 2410598-01-3 | 1347704-59-9 | 2055040-78-1 |

| Purity | ≥95% | ≥98% | ≥95% |

| Solubility | Soluble in DMSO | - | Soluble in DMSO |

| Appearance | - | - | Liquid |

| Storage Conditions | -20°C for long term | - | Dry, dark at 0-4°C (short term) or -20°C (long term)[3] |

Key Applications in Research and Drug Development

The unique architecture of this compound makes it highly suitable for a range of applications, most notably in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4][5] The PEG linker in this compound serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[4][6]

Beyond PROTACs, this linker is also employed in the development of antibody-drug conjugates (ADCs), where it can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid

This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily couples with a primary amine on a target molecule.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-containing target molecule

-

Reaction buffer (e.g., 0.5 M MES, pH 5.5, or PBS, pH 7.2-8.5)

-

Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., SEC, IEX, or RP-HPLC)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration.

-

Add 1.1 to 1.2 equivalents of NHS (or sulfo-NHS).

-

Add 1.1 to 1.2 equivalents of EDC to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the NHS ester.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Coupling to the Amine-Containing Molecule:

-

In a separate vessel, dissolve the amine-containing target molecule in a suitable reaction buffer (pH 7.2-8.5 for optimal amine reactivity).

-

Add the activated Boc-NH-PEG10-NHS ester solution to the target molecule solution with gentle mixing. The molar ratio of the NHS ester to the target molecule may need to be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent such as hydroxylamine to hydrolyze any unreacted NHS esters.

-

Purify the resulting conjugate using an appropriate chromatographic technique. Size-exclusion chromatography (SEC) is often used to separate the larger conjugate from smaller, unreacted molecules.[] Ion-exchange chromatography (IEX) or reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed for purification.[]

-

Deprotection of the Boc Group to Reveal the Primary Amine

This protocol details the removal of the Boc protecting group under acidic conditions to yield a free primary amine, which is then available for a subsequent conjugation reaction.

Materials:

-

Boc-protected PEG conjugate

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) in dioxane (e.g., 4M)

-

Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS))

-

Mild base (e.g., triethylamine (B128534) or DIPEA) for neutralization

-

Purification system (e.g., precipitation with a non-polar solvent, aqueous workup)

Procedure:

-

Dissolution:

-

Dissolve the Boc-protected compound in an appropriate organic solvent such as DCM or dioxane to a concentration of 0.1-0.2 M.[9]

-

-

Acid Treatment:

-

Reaction and Monitoring:

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed, which typically takes 1-2 hours.[9]

-

-

Work-up and Purification:

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).[9]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

Alternatively, to obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[9]

-

Precipitation of the deprotected product by adding a non-polar solvent like diethyl ether can also be an effective purification method.[9]

-

Visualizing Workflows and Mechanisms

To further clarify the utility of this compound, the following diagrams illustrate a typical experimental workflow and its role in the PROTAC mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the sequential conjugation of two molecules (Molecule A and Molecule B) using this compound.

Caption: Sequential conjugation workflow using the heterobifunctional linker.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, where the this compound linker connects the target protein binder and the E3 ligase ligand.

Caption: The catalytic cycle of a PROTAC for targeted protein degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure, coupled with the reliable and sequential reactivity of its terminal functional groups, provides researchers with a robust tool for constructing complex biomolecules. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this linker in their work, ultimately contributing to the advancement of therapeutic and diagnostic technologies.

References

- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Significance of the Boc Protecting Group in Advanced Bioconjugation

An In-depth Technical Guide on the Core Principles and Applications of the Boc Protecting Group in PEG Linkers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs, the precise control of chemical reactions is paramount. Protecting groups are indispensable tools in this endeavor, temporarily masking reactive functional groups to prevent unwanted side reactions. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized protecting groups for amines due to its reliability and specific conditions for removal.[1][2]

This technical guide provides a comprehensive overview of the Boc protecting group, with a specific focus on its application in conjunction with polyethylene (B3416737) glycol (PEG) linkers. PEG linkers are valued in drug development for their ability to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[3][4][] The combination of the Boc group's robust protection and the advantageous properties of PEG linkers offers a powerful strategy for the controlled synthesis of sophisticated bioconjugates. This guide will delve into the core chemistry of the Boc group, present quantitative data, provide detailed experimental protocols, and illustrate key processes through diagrams to equip researchers with the knowledge to effectively utilize Boc-protected PEG linkers in their work.

Core Concepts: The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines.[1] Its popularity stems from its stability in a wide range of reaction conditions, including basic and nucleophilic environments, and its clean, acid-catalyzed removal.[6][7]

Boc Protection of Amines

The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O or "Boc anhydride").[8] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.[8] This anion then deprotonates the newly formed carbamate (B1207046) to yield the protected amine.[8] The reaction is generally high-yielding and can be performed under relatively mild conditions.[9]

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is its defining characteristic and is accomplished under acidic conditions.[7] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[10] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[1] This cation can then be quenched by scavengers or eliminated to form isobutene.[1][6] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1][11] This orthogonality, where the Boc group is removed under acidic conditions, allows for its use in conjunction with other protecting groups that are labile under different conditions, such as the base-labile Fmoc group.[6][]

The Role of Boc-Protected PEG Linkers in Drug Development

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used to modify therapeutic molecules.[] When used as a linker, PEG can improve a drug's solubility and stability, reduce its immunogenicity, and prolong its circulation half-life.[4][] Boc-protected PEG linkers are bifunctional molecules that incorporate a Boc-protected amine at one end and another reactive group at the other, allowing for the sequential and controlled conjugation of different molecules.[13][14]

These linkers are instrumental in the construction of complex biotherapeutics. For instance, in the synthesis of an Antibody-Drug Conjugate (ADC), a heterobifunctional Boc-PEG linker can be used to first react with the antibody, followed by deprotection of the Boc group to reveal an amine that can then be conjugated to a cytotoxic drug.[13] This stepwise approach, enabled by the Boc protecting group, ensures a well-defined final product. Similarly, in the development of PROTACs, which consist of two ligands joined by a linker, Boc-protected PEG linkers are used to control the synthesis of these bivalent molecules.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the Boc protecting group in the context of PEG linkers.

Table 1: Typical Conditions for Boc Protection of Amines

| Reagent | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) or DIPEA | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | 0 - Room Temp | 90-99 | [8][17] |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Water/THF | Room Temp | High | [9][10] |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | High | [10] |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | High |[9][10] |

Table 2: Common Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Typical Time | Temperature (°C) | Reference(s) |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0 - Room Temp | [18][19] |

| Hydrochloric acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp | [18] |

| Hydrochloric acid (HCl) | 3M | Ethyl acetate (B1210297) | 30 minutes | Room Temp |[10] |

Table 3: Common Scavengers Used in Boc Deprotection

| Scavenger | Typical Concentration (v/v) | Purpose | Reference(s) |

|---|---|---|---|

| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | Carbocation scavenger | [18] |

| Water | 2.5 - 5% | Carbocation scavenger | [18] |

| Thioanisole | 5% | Carbocation scavenger, protects Methionine | [18] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine | [18] |

| Anisole | - | Carbocation scavenger |[10] |

Detailed Experimental Protocols

The following are generalized protocols for the protection and deprotection of amines in the context of PEG linkers. Researchers should optimize these conditions for their specific substrates.

Experimental Protocol for Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the N-Boc protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate.

-

Dissolution: Dissolve the amine-terminated PEG linker (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.[8]

-

Addition of Reagents: To the stirred solution, add a base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA).[8][17] Subsequently, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) in the same solvent, preferably dropwise at 0 °C.[8][17]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[17]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[18] A Kaiser test can be used to detect the presence of any remaining free primary amine.[17]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 5% citric acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc protected PEG linker can be purified by flash column chromatography on silica (B1680970) gel if necessary.[8] Typical yields are in the range of 90-99%.[8]

Experimental Protocol for Boc Deprotection of a PEG Linker

This protocol outlines a standard procedure for the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).

-

Dissolution: Dissolve the N-Boc protected PEG linker (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.3 M.[8][18] Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[8][18] If the substrate contains acid-sensitive functional groups, consider adding a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).[18] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not perform in a sealed vessel.[8]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[18]

-

Monitoring: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR. For NMR, the disappearance of the characteristic singlet of the tert-butyl protons at approximately 1.4 ppm indicates the removal of the Boc group.[18]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[18] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[18] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

Neutralization and Isolation (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[18] Alternatively, for water-soluble products, ion-exchange chromatography can be used.[18]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving the Boc protecting group in PEG linkers.

Caption: General workflow for sequential bioconjugation using a Boc-protected PEG linker.

Caption: Simplified mechanism of amine protection using Boc anhydride.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group, in combination with PEG linkers, represents a robust and versatile platform for the synthesis of advanced therapeutics. Its stability under a wide range of conditions, coupled with its clean and efficient removal under acidic conditions, allows for precise, stepwise synthetic strategies that are essential in modern drug development. This guide has provided a technical overview of the core principles, quantitative data, and experimental protocols associated with the use of Boc-protected PEG linkers. By understanding and applying these concepts, researchers can effectively leverage this powerful chemical tool to construct complex and well-defined bioconjugates, ultimately advancing the development of novel and more effective therapies.

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 4. nbinno.com [nbinno.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. rsc.org [rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

An In-depth Technical Guide to Carboxylic Acid Functional Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of utilizing carboxylic acid functional groups for bioconjugation. It covers the core chemistry, key reagents, detailed experimental protocols, and critical applications in the field of drug development.

Introduction: The Central Role of Carboxylic Acids in Bioconjugation

Carboxylic acids (–COOH) are ubiquitous functional groups found in biomolecules, most notably at the C-terminus of proteins and within the side chains of acidic amino acids such as aspartic acid and glutamic acid. This prevalence makes them a prime target for chemical modification and bioconjugation. The ability to form stable amide bonds with primary amines (–NH2) through "zero-length" crosslinking is a cornerstone of bioconjugation chemistry, enabling the linkage of proteins, peptides, nucleic acids, and small molecules without introducing a spacer arm.[1][2] This direct linkage is critical for creating complex biomolecular assemblies, from antibody-drug conjugates (ADCs) to immobilized enzymes for biosensors, while minimizing potential structural interference.[1][3]

The Chemistry of Amide Bond Formation: Activation is Key

Direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxyl group must first be "activated" to a more reactive species. The most popular and versatile method for this activation in aqueous environments is the use of carbodiimides.[4]

Carbodiimide Chemistry: The EDC/NHS System

Water-soluble carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to mediate the formation of amide bonds between a carboxyl group and a primary amine.[4][5]

The Activation Mechanism:

-

Formation of the O-acylisourea intermediate: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[5][6] This reaction is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[7]

-

Nucleophilic Attack: This intermediate can then be targeted by a primary amine, which performs a nucleophilic attack to form a stable amide bond, releasing an isourea byproduct.[6]

However, the O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which regenerates the original carboxyl group and can lead to low conjugation yields.[4][6]

Stabilization with N-hydroxysuccinimide (NHS):

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[4][8]

-

Conversion to a Semi-Stable NHS Ester: The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester.[8][9]

-

Amine Reaction: This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological to slightly basic pH (7.0 to 8.5) to form the final amide bond.[7][10]

This two-step approach provides greater control over the conjugation reaction and significantly increases yields.[11][12]

Caption: EDC/NHS reaction mechanism for carboxylic acid activation and amide bond formation.

Key Reagents and Reaction Conditions

The success of carboxylic acid bioconjugation hinges on the appropriate selection of reagents and optimization of reaction conditions.

| Reagent | Full Name | Key Properties | Optimal pH | Storage |

| EDC (EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, zero-length crosslinker.[4][5] Highly sensitive to moisture.[7] | Activation: 4.5-6.0[7] | Store desiccated at -20°C.[7] |

| DCC | N,N'-dicyclohexylcarbodiimide | Water-insoluble, used in organic synthesis.[4] | N/A (non-aqueous) | Room temperature, desiccated. |

| NHS | N-hydroxysuccinimide | Forms semi-stable esters, improving yield.[13] Low water solubility. | Coupling: 7.0-8.5[7] | Store desiccated at -20°C.[7] |

| Sulfo-NHS | N-hydroxysulfosuccinimide | Water-soluble analog of NHS, ideal for aqueous reactions.[4][8] | Coupling: 7.0-8.5[10] | Store desiccated at -20°C. |

| MES Buffer | 2-(N-morpholino)ethanesulfonic acid | Non-amine, non-carboxylate buffer ideal for the activation step.[7] | 4.5-6.0 | Room temperature. |

| PBS Buffer | Phosphate-buffered saline | Common buffer for the amine coupling step.[7] | 7.2-8.5 | Room temperature. |

Important Note: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will compete in the reaction.[7]

Experimental Workflow and Protocols

A typical bioconjugation experiment involving carboxylic acids follows a structured workflow, often in two distinct steps to maximize efficiency.

Caption: A typical two-step experimental workflow for EDC/NHS bioconjugation.

Detailed Protocol: Covalent Coupling of a Peptide to a Carrier Protein (e.g., BSA)

This protocol describes the conjugation of a peptide containing a carboxyl group to the primary amines (lysine residues) of Bovine Serum Albumin (BSA).

Materials:

-

Peptide: 1-2 mg with at least one carboxyl group.

-

Carrier Protein: 2 mg Bovine Serum Albumin (BSA).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[14]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[7]

-

EDC: 10 mg (prepare fresh solution).[6]

-

Sulfo-NHS: 2.2 mg.[14]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5.[15]

-

Purification: Zeba™ Spin Desalting Column (or similar) with a 7K MWCO.[6]

Procedure:

-

Reagent Preparation:

-

Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent condensation.[7]

-

Dissolve 2 mg of BSA in 200 µL of Activation Buffer.

-

Dissolve 1-2 mg of the peptide in 500 µL of Activation Buffer.

-

-

Step 1: Activation of Carrier Protein:

-

Buffer Exchange (Optional but Recommended):

-

To improve control, the activated protein can be separated from excess EDC/Sulfo-NHS.

-

Apply the reaction mixture to a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This simultaneously removes excess reagents and adjusts the pH for the coupling step.

-

-

Step 2: Coupling Reaction:

-

If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS.

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.[10]

-

-

Quenching:

-

Add hydroxylamine to a final concentration of 10-50 mM to quench the reaction and hydrolyze any unreacted NHS esters.[15]

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted peptide, EDC/NHS byproducts, and quenching reagent by applying the entire reaction mixture to a desalting column.

-

Collect the purified protein-peptide conjugate.

-

-

Characterization and Storage:

-

Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Store the conjugate at -20°C or -80°C.[16]

-

Applications in Drug Development

Carboxylic acid-based bioconjugation is a vital tool in the pharmaceutical industry.[3][17]

-

Antibody-Drug Conjugates (ADCs): This is a primary application where potent cytotoxic drugs, often containing a carboxyl group, are linked to the lysine (B10760008) residues of a monoclonal antibody. The resulting ADC can specifically target tumor cells, delivering the payload directly and minimizing systemic toxicity.[17][18]

-

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via carboxyl groups can increase their hydrodynamic size, leading to longer circulation half-life, reduced immunogenicity, and improved stability.

-

Immobilization for Diagnostics: Covalently attaching antibodies or antigens to carboxylated surfaces (like microparticles or biosensor chips) is fundamental for developing immunoassays (e.g., ELISA) and other diagnostic tools.[4][19]

-

Vaccine Development: Haptens (small molecules) are often conjugated to larger carrier proteins to elicit a robust immune response, a critical step in the development of conjugate vaccines.[20]

Factors Influencing Conjugation Efficiency

Optimizing the reaction is crucial for achieving high yields and preserving the biological activity of the molecules involved.

Caption: Key factors influencing the efficiency of carboxylic acid bioconjugation reactions.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Coupling Yield | Inactive Reagents: EDC/NHS degraded due to moisture.[7] Inappropriate Buffer: Buffer contains competing amines or carboxyls (Tris, glycine, acetate).[7] Hydrolysis of Intermediates: Reaction steps were too slow.[7] Incorrect pH: pH was not optimal for activation or coupling. | Use fresh reagents; allow vials to warm to RT before opening.[7] Use recommended buffers like MES for activation and PBS for coupling.[7] Perform reactions promptly after preparing solutions. Strictly control pH for the two-step process (pH 4.5-6.0 then 7.0-8.5).[10] |

| Precipitation During Reaction | Protein Aggregation: Buffer conditions or reagent addition caused the protein to become unstable. High EDC Concentration: A large excess of EDC can sometimes cause precipitation.[7] | Ensure protein is soluble and stable in the chosen buffers. Perform a buffer exchange before starting. Reduce the molar excess of EDC used in the reaction.[7] |

| High Background / Non-specific Binding | Insufficient Quenching: Unreacted NHS esters remain active. Insufficient Washing: Unbound molecules were not adequately removed. | Ensure the quenching step is sufficient to block all unreacted sites.[10] Increase the number and volume of washes during the purification step.[11] |

| Inconsistent Results | Variability in Reagent Prep: EDC/NHS solutions were not prepared fresh for each use. Inconsistent Reaction Times/Temps: Lack of standardization in the protocol. | Always prepare EDC and NHS solutions immediately before use as they are prone to hydrolysis.[11] Standardize incubation times and temperatures for all experiments.[11] |

Conclusion

Bioconjugation via carboxylic acid functional groups is a robust, versatile, and indispensable technique in modern biotechnology and drug development. The well-established EDC/NHS chemistry provides a reliable method for creating stable amide bonds, effectively linking a vast array of biomolecules. By understanding the underlying chemical principles, carefully controlling reaction conditions, and following optimized protocols, researchers can successfully leverage this powerful tool to engineer novel bioconjugates for therapeutic, diagnostic, and research applications.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. manuals.plus [manuals.plus]

- 7. benchchem.com [benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 17. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 18. thenativeantigencompany.com [thenativeantigencompany.com]

- 19. hiyka.com [hiyka.com]

- 20. Conjugation of Peptides to Carrier Protein via Carbodiimide | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Boc-NH-PEG10-CH2CH2COOH: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-NH-PEG10-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the development of sophisticated bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Functionality

This compound is a monodisperse PEG derivative featuring a terminal carboxylic acid and a Boc (tert-butyloxycarbonyl) protected amine. This unique structure provides "off-the-shelf" utility for covalently linking two different molecular entities. The ten-unit PEG chain enhances aqueous solubility and provides a flexible spacer to mitigate steric hindrance between the conjugated molecules.

The key functionalities are:

-

Boc-Protected Amine: This group remains inert during the initial conjugation of the carboxylic acid. The Boc protecting group can be efficiently removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions.

-

Carboxylic Acid: This terminal group can be activated to react with primary or secondary amines on a target molecule, forming a stable amide bond.

-

PEG10 Spacer: The hydrophilic polyethylene glycol chain increases the overall solubility of the resulting conjugate in aqueous media, a critical factor in many biological applications.

Physicochemical and Analytical Data

While detailed analytical data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically available from the manufacturer upon request in a Certificate of Analysis (CoA), the following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C28H55NO14 | [1] |

| Molecular Weight | 629.73 g/mol | [1] |

| CAS Number | 2410598-01-3 | [1] |

| Appearance | Viscous Liquid or Solid | - |

| Purity | >95% | [2] |

| Storage | Store at -20°C, keep in dry and avoid sunlight. | [1] |

Solubility Profile:

Due to its hydrophilic PEG chain, this compound is expected to be soluble in water and a range of polar organic solvents such as DMSO, DMF, and alcohols. Specific solubility data (e.g., in mg/mL) is typically provided in the manufacturer's technical data sheet.

Key Applications in Drug Development

The heterobifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic and research molecules.

PROTACs

PROTACs are innovative molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC typically consists of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This compound is an ideal linker for PROTAC synthesis.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer can help to improve the pharmacokinetic profile of the ADC.

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This protocol describes the conjugation of the carboxylic acid terminus to a primary amine-containing molecule.

Materials:

-

This compound (or its deprotected form)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Amine-containing molecule

-

Quenching solution (e.g., Tris or glycine)

Procedure:

-

Dissolve the PEG linker in the Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the PEG linker.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the activated PEG linker solution to the amine-containing molecule, which is dissolved in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the amine is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Purify the conjugate using size exclusion chromatography or dialysis to remove excess reagents.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the sequential steps involved in using this compound to link two molecules, A and B.

Caption: A generalized workflow for the sequential conjugation of two molecules using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway hijacked by a PROTAC molecule synthesized using a linker like this compound.

References

A Technical Guide to Boc-NH-PEG10-CH2CH2COOH: Sourcing, Characterization, and Application for Researchers

For researchers, scientists, and drug development professionals, the heterobifunctional linker Boc-NH-PEG10-CH2CH2COOH is a critical tool in the synthesis of complex biomolecules and targeted therapeutics. This guide provides an in-depth overview of this linker, covering reliable suppliers, purity expectations, and general protocols for its characterization and application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Sourcing and Purity of this compound

The availability and purity of this compound are paramount for reproducible and successful downstream applications. A survey of the market indicates several reputable suppliers for this polyethylene (B3416737) glycol (PEG) linker. Purity levels are typically high, with most suppliers offering a minimum purity of 95%.